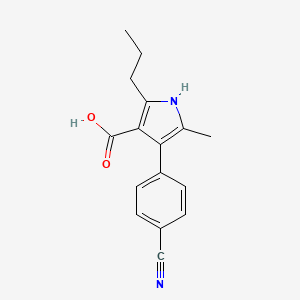
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a cyanophenyl group, a methyl group, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylacetic acid: Shares the cyanophenyl group but differs in the core structure.
2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines: Similar in having a cyanophenyl group and a pyridine ring.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: Contains a cyanophenyl group but has a different core structure.
Uniqueness
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
894074-69-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-(4-cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-3-4-13-15(16(19)20)14(10(2)18-13)12-7-5-11(9-17)6-8-12/h5-8,18H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
NQXYYIRCQXLWNA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(N1)C)C2=CC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


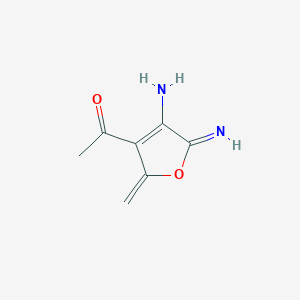
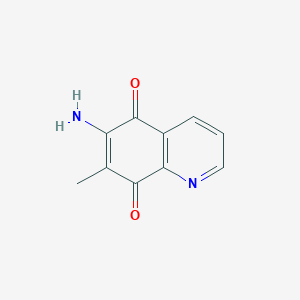
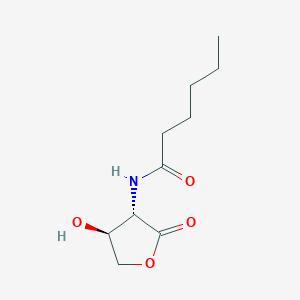
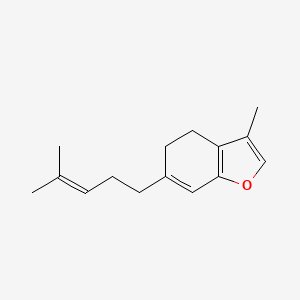
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

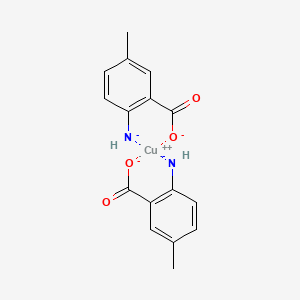
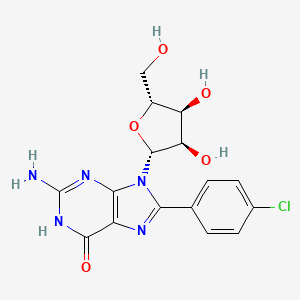
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
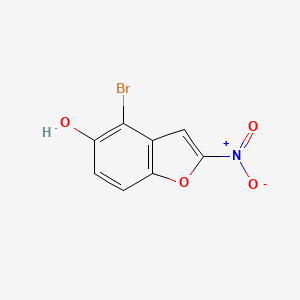
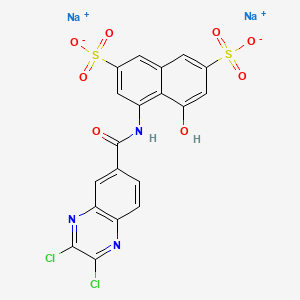
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
